molecular formula C18H36O3 B142812 3-Hydroxyheptadecanoic acid methyl ester

3-Hydroxyheptadecanoic acid methyl ester

Cat. No.: B142812
M. Wt: 300.5 g/mol
InChI Key: OJTSKRLQHYPZAM-UHFFFAOYSA-N
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Description

3-hydroxy Heptadecanoic Acid methyl ester is a hydroxylated fatty acid methyl ester. It is a derivative of heptadecanoic acid, where a hydroxyl group is attached to the third carbon atom, and the carboxylic acid group is esterified with methanol. This compound is known for its presence in certain bacterial species and its role in lipid biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy Heptadecanoic Acid methyl ester typically involves the esterification of 3-hydroxy heptadecanoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of fatty acid methyl esters, including 3-hydroxy Heptadecanoic Acid methyl ester, can be achieved through microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods. The esterification process can be completed within minutes, making it highly efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy Heptadecanoic Acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy Heptadecanoic Acid methyl ester involves its interaction with lipid metabolic pathways. It can be incorporated into lipid membranes, affecting their fluidity and function. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interaction with other molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy Heptadecanoic Acid methyl ester is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon. This combination of features makes it particularly useful in lipid biochemistry and bacterial studies, where it can serve as a marker for certain metabolic processes .

Properties

IUPAC Name

methyl 3-hydroxyheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTSKRLQHYPZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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